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7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89977-62-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, distinguished by a fused pyrazole-pyrimidine core with a 7-amino group, a 3-methyl substituent, and a 6-carboxylic acid functionality. This specific substitution pattern confers a calculated LogP of approximately 0.32, a topological polar surface area (TPSA) of 93.51 Ų, two hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C8H8N4O2
Molecular Weight 192.178
CAS No. 89977-62-8
Cat. No. B2818593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS89977-62-8
Molecular FormulaC8H8N4O2
Molecular Weight192.178
Structural Identifiers
SMILESCC1=C2N=CC(=C(N2N=C1)N)C(=O)O
InChIInChI=1S/C8H8N4O2/c1-4-2-11-12-6(9)5(8(13)14)3-10-7(4)12/h2-3H,9H2,1H3,(H,13,14)
InChIKeyMLJOLIOZCKQKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89977-62-8): Physicochemical and Scaffold Profile for Medicinal Chemistry Procurement


7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89977-62-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, distinguished by a fused pyrazole-pyrimidine core with a 7-amino group, a 3-methyl substituent, and a 6-carboxylic acid functionality . This specific substitution pattern confers a calculated LogP of approximately 0.32, a topological polar surface area (TPSA) of 93.51 Ų, two hydrogen bond donors, and five hydrogen bond acceptors . The compound exhibits a melting point of 245–247 °C (with decomposition) and a predicted acid dissociation constant (pKa) of -0.46 ± 0.41 , placing it within a narrow, well-defined physicochemical space that is distinct from its des-methyl and des-amino analogues.

Why Unsubstituted or Mono-Substituted Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acids Cannot Replace 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid


Simple pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffolds lacking the 7-amino or 3-methyl groups are not equivalent procurement choices. The 7-amino group contributes two hydrogen bond donors and a significant shift in the acid dissociation constant (predicted pKa of -0.46 versus +1.03 for the des-amino analogue ), altering solubility, charge state at physiological pH, and metal-coordination potential. The 3-methyl group, while sterically modest, influences lipophilicity: the target compound's LogP of ~0.32 differs from the des-methyl analogue (LogP ~0.99) , affecting logD, permeability, and protein binding in downstream derivatives. Thermally, the target compound decomposes at 245–247 °C , significantly higher than the melting point of the unsubstituted core (228–233 °C) , indicating stronger intermolecular forces that impact crystallinity, formulation, and solid-state handling. These cumulative differences mean that substituting any single-analogue building block results in divergent physicochemical and pharmacological profiles in the final compounds, as demonstrated by structure–activity relationship (SAR) studies on kinase inhibitors derived from this scaffold [1].

Quantitative Differentiation Evidence: 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity: 7-Amino Confers Dual HBD Profile Absent in 3-Methyl-Only Analogue

The target compound possesses two hydrogen bond donors (HBD = 2) from its 7-amino and 6-carboxylic acid groups, whereas the closest des-amino analogue, 3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1707602-46-7), has only one HBD (the carboxylic acid). In kinase inhibitor design, the number of HBDs correlates with hinge-binding capacity and selectivity [1][2]. The 7-amino group in pyrazolo[1,5-a]pyrimidines forms a critical hydrogen bond with the kinase hinge region (e.g., CK2, CDK), and its absence abolishes this interaction [3].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Acid Dissociation Constant (pKa): 3-Methyl Substitution Shifts Carboxylic Acid Acidity by Over One Log Unit

The predicted pKa of the carboxylic acid group is -0.46 in the target compound , compared to +1.03 for the des-amino-3-methyl analogue (3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 1707602-46-7) . This >1.4 log unit increase in acidity is attributed to the electron-withdrawing effect of the 7-amino group in the fused ring system. For the des-methyl analogue (7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 68262-33-9), the carboxylic acid pKa is predicted at 4.41 [1], making it nearly 5 log units less acidic than the target compound.

Physicochemical Profiling Solubility Optimization Salt Formation

Thermal Stability and Crystalline Lattice Energy: 3-Methyl-7-Amino Substitution Elevates Decomposition Point Relative to Unsubstituted Core

The target compound decomposes at 245–247 °C , approximately 14–19 °C higher than the melting point of the unsubstituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid core (228–233 °C) and about 7–9 °C higher than the 2-methyl positional isomer (238 °C) . This elevation is consistent with additional intermolecular hydrogen bonding contributed by the 7-amino group and the electron-donating effect of the 3-methyl substituent reinforcing crystal packing.

Solid-State Chemistry Formulation Stability Storage and Handling

LogP Modulation by 3-Methyl: Balancing Lipophilicity Within Lead-Like Chemical Space

The target compound's calculated LogP of ~0.32 positions it within the optimal lead-like space (LogP <3). The des-methyl analogue, 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 68262-33-9), has a LogP ranging from 0.22 [1] to 0.99 , indicating that the 3-methyl group modulates lipophilicity by approximately 0.1–0.7 log units depending on the computational model. In the context of fragment-to-lead optimization, even small LogP shifts (<1 log unit) significantly affect permeability, solubility, and off-target promiscuity [2].

ADME Optimization Lipophilicity Control Fragment-Based Drug Discovery

Scaffold Privilege for Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine Core with 7-Amino-6-Carboxy Substituents as Validated CK2/CDK Hinge Binder

The pyrazolo[1,5-a]pyrimidine scaffold bearing a 7-amino group and a 6-carboxylic acid has been validated as a hinge-binding motif in multiple kinase inhibitor programs. In the CK2 inhibitor series described by Krämer et al. (2020), optimization of this scaffold led to compound IC20 with a CK2 binding affinity (KD) of 12 nM and exclusive selectivity over a broad panel of kinases [1]. The 7-amino group forms a critical hydrogen bond with the hinge region (Val116 in CK2), while the 6-carboxylic acid interacts with the catalytic lysine (Lys68) [2]. Patents from Senhwa Biosciences (US8575177, US9303033) explicitly claim pyrazolopyrimidines with 7-amino and 6-carboxylic acid substitution as CK2 inhibitors [3][4]. In contrast, scaffolds lacking the 7-amino group (e.g., 3-methyl-only derivatives) cannot form the hinge hydrogen bond and show markedly reduced kinase affinity [5].

Kinase Drug Discovery Casein Kinase 2 Hinge-Binding Scaffold

Synthetic Tractability: Orthogonal Reactivity of 7-Amino and 6-Carboxylic Acid Enables Regioselective Derivatization

The target compound features two orthogonally reactive functional groups: a nucleophilic 7-amino group (pKaH ~3–5) amenable to acylation, reductive amination, or urea formation, and a 6-carboxylic acid that can be activated for amide coupling or esterification. This contrasts with 3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (lacking the 7-amino group), which offers only a single derivatization vector, and 7-aminopyrazolo[1,5-a]pyrimidine (lacking the 6-carboxylic acid), which precludes carboxylate-based conjugation. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core with multiple functional handles has been extensively reviewed, with the 6-carboxylic acid position identified as a key site for introducing solubilizing groups or linker attachments [1][2].

Parallel Synthesis Combinatorial Chemistry Building Block Utility

Optimal Procurement and Application Scenarios for 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89977-62-8)


Kinase-Focused Fragment Library Design Requiring a Validated Hinge-Binding Scaffold

For medicinal chemistry groups building fragment-screening libraries targeting the kinase family (CK2, CDK, Pim, Trk), 7-amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a pre-validated hinge-binding fragment. Its 7-amino group reliably forms the conserved hydrogen bond with the kinase hinge backbone (e.g., Val116 in CK2), while the 6-carboxylic acid can be elaborated to occupy the ribose pocket or solvent-exposed region [1][2]. The fragment's TPSA (93.51 Ų) and low molecular weight (192.17 Da) comply with the Rule of Three for fragment-based drug discovery, making it directly suitable for biophysical screening (SPR, NMR, DSF) without further truncation.

Parallel Library Synthesis Exploiting Orthogonal Amino and Carboxylic Acid Handles

Groups executing diversity-oriented synthesis or DNA-encoded library (DEL) construction can leverage the two orthogonal reactive handles (7-NH2 and 6-COOH) for sequential, regioselective derivatization without protecting group manipulation. Amide coupling at C6 followed by urea, sulfonamide, or reductive amination at C7 is well-precedented [3]. The elevated decomposition point (245–247 °C) ensures thermal stability during microwave-assisted amide bond formation or high-temperature palladium-catalyzed cross-coupling reactions, an advantage over the unsubstituted core that melts ~15 °C lower .

CK2-Targeted Probe Compound Development with Defined Selectivity Requirements

The pyrazolo[1,5-a]pyrimidine scaffold with 7-amino and 6-carboxylic acid substitution has yielded the most selective CK2 inhibitors reported to date (e.g., IC20, KD = 12 nM, exclusive selectivity for CK2 over >400 kinases) [4]. Research groups investigating CK2 biology or validating CK2 as a therapeutic target in oncology should procure this building block as the core scaffold for lead optimization, rather than generic pyrazolo[1,5-a]pyrimidines that lack the essential hinge-binding 7-amino group and show >800-fold weaker CK2 affinity [5].

Physicochemical Property Optimization via 3-Methyl Lipophilicity Tuning

In multiparameter optimization campaigns where balancing solubility and permeability is critical, the 3-methyl group provides a quantifiable LogP elevation of ~0.1–0.7 log units relative to the des-methyl analogue without introducing additional hydrogen bond donors or acceptors [6]. This allows medicinal chemists to fine-tune lipophilicity within the lead-like range (LogP <3) while preserving the hydrogen-bonding pharmacophore. The acidic carboxylic acid (predicted pKa -0.46) further ensures complete ionization at physiological pH, enhancing solubility for in vitro assay compatibility .

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